
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one: is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of an ethoxybenzoyl group at the third position and a methoxy group at the seventh position of the chromen-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoyl chloride and 7-methoxy-2H-chromen-2-one.
Reaction Conditions: The 4-ethoxybenzoyl chloride is reacted with 7-methoxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives
Scientific Research Applications
Chemistry: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is studied for its potential pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in the development of new therapeutic agents for the treatment of various diseases .
Medicine: The compound is investigated for its potential use in drug discovery and development. It is evaluated for its efficacy in treating conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, dyes, and pigments. It is also employed in the development of advanced materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX), lipoxygenase (LOX), and kinases.
Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.
Pathways: Inflammatory pathways, apoptotic pathways, and cell proliferation pathways.
Comparison with Similar Compounds
- 3-(4-methoxybenzoyl)-7-methoxy-2H-chromen-2-one
- 3-(4-ethoxybenzoyl)-6-methoxy-2H-chromen-2-one
- 3-(4-ethoxybenzoyl)-7-ethoxy-2H-chromen-2-one
Comparison:
- Structural Differences: The presence of different substituents (ethoxy or methoxy groups) at various positions on the chromen-2-one core structure.
- Biological Activity: Variations in pharmacological activities due to differences in molecular interactions with biological targets.
- Chemical Reactivity: Differences in reactivity towards oxidation, reduction, and substitution reactions based on the nature and position of substituents .
Uniqueness: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-7-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXIQZPAZJKDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
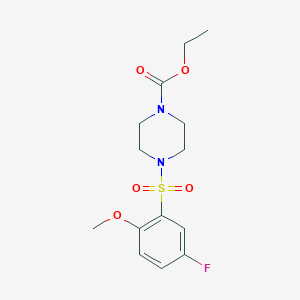
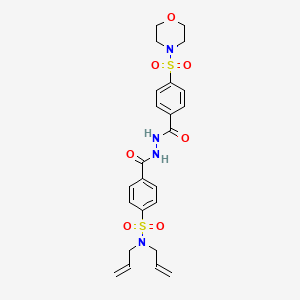


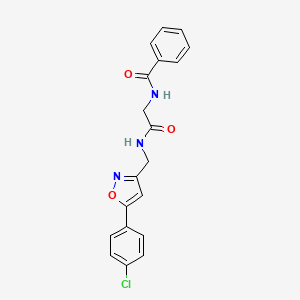
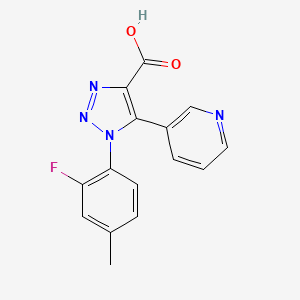
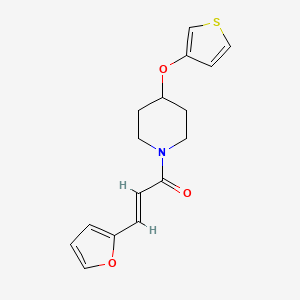

![N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2447878.png)


![1-[(4-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole](/img/structure/B2447881.png)
![N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2447885.png)

